N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-9-13(14-3-2-8-21-14)17-18(11)6-5-16-15(19)12-4-7-20-10-12/h2-4,7-10H,5-6H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDQTZOCYYDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=COC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is , with a molecular weight of 351.42 g/mol. This compound's structure suggests potential interactions with various biological targets due to the presence of multiple functional groups commonly associated with bioactivity.
Potential Biological Activities
Research on structurally similar compounds indicates that this compound may exhibit several biological activities:
1. Antimicrobial Activity
Compounds with similar pyrazole and thiophene structures have shown significant antimicrobial properties. For instance, derivatives evaluated in vitro demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anti-inflammatory Activity
Pyrazole derivatives have been identified as selective cyclooxygenase (COX) inhibitors, showing superior anti-inflammatory effects compared to standard treatments like celecoxib . The anti-inflammatory potential of related compounds suggests that this compound could similarly inhibit COX enzymes, thereby reducing inflammation.
3. Anticancer Properties
Studies on related compounds indicate promising anticancer activity. For example, certain pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, inducing apoptosis through mechanisms involving p53 activation and caspase cleavage . Given the structural similarities, it is plausible that this compound may also possess anticancer properties.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison can be made with similar compounds:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| N-(2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide | Pyrazole and benzofuran | Anti-inflammatory |
| N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide | Thiophene and benzofuran | Antimicrobial |
| N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran | Thiophene and pyrazole | Anticancer |
This table highlights the diverse activities associated with structurally related compounds, suggesting a rich pharmacological profile for N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-y)ethyl)furan-3-carboxamide.
Case Studies and Research Findings
While specific case studies directly involving N-(2-(5-methyl-3-(thiophen-2-y)-1H-pyrazol -1-y)ethyl)furan -3-carboxamide are scarce, several studies on related pyrazole derivatives provide insights into their biological activities:
- Antimicrobial Evaluation : A series of thiazol-thiophene-bearing pyrazole derivatives were synthesized and evaluated for antimicrobial activity, revealing significant efficacy against various pathogens .
- Cytotoxicity Studies : Research indicated that certain pyrazole derivatives exhibited IC50 values in the micromolar range against cancer cell lines like MCF7 and HeLa, demonstrating their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide ()
- Core structure : Shares the furan-3-carboxamide backbone.
- Substituents: A thiophen-2-yl-ethyl group replaces the pyrazole-ethyl chain in the target compound. Additionally, a diethylaminophenyl group is attached to the carboxamide nitrogen.
3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide ()
- Core structure : Pyrazole-thiophene and furan motifs are present but linked via a carbohydrazide group instead of a carboxamide.
- Substituents : A chlorine atom on the thiophene ring and an ethylidene hydrazide group.
- Impact : The hydrazide group may confer different hydrogen-bonding capabilities and metabolic stability compared to the carboxamide in the target compound .
5-(Furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide ()
- Core structure : Isoxazole replaces the pyrazole ring.
- Substituents : Dual N-substituents (pyrrolylmethyl and thiophenemethyl groups).
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₉H₁₇N₃O₂S | 395.4 | Pyrazole, thiophene, methyl, ethyl |
| N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide | C₂₃H₂₅N₃O₂S | 407.5 | Diethylaminophenyl, thiophen-ethyl |
| 3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide | C₁₄H₁₁ClN₄O₂S | 346.8 | Chlorothiophene, carbohydrazide |
| 5-(Furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide | C₁₉H₁₇N₃O₃S | 367.4 | Isoxazole, dual N-substituents |
- Molecular Weight : The target compound (395.4 g/mol) is heavier than the isoxazole derivative (367.4 g/mol) due to the pyrazole ring and ethyl linker.
Spectroscopic Characterization
- 1H NMR: Target Compound: Expected signals for thiophene protons (δ 7.0–7.5), furan protons (δ 6.3–7.4), and ethyl linker protons (δ 3.5–4.5 for N–CH₂; δ 1.2–1.5 for CH₂–CH₂). Compounds: Show distinct peaks for diethylaminophenyl (δ 1.0–1.5 for CH₃; δ 3.2–3.5 for N–CH₂) .
- HRMS : Confirms molecular formula and purity across analogs (e.g., reports HRMS data with <2 ppm error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
